molecular formula C13H20Cl2N2O2 B1416772 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride CAS No. 1181458-11-6

3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Cat. No. B1416772
M. Wt: 307.21 g/mol
InChI Key: ZLTDLHHJQFMPRC-UHFFFAOYSA-N
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Description

“3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” is a chemical compound that is used in organic synthesis . It is also known as "4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride" .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . A convergent approach for the synthesis of the anticancer drug imatinib, which is structurally similar to this compound, has been substantially improved . The synthesis involves coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent .


Molecular Structure Analysis

The molecular formula of this compound is C13H20Cl2N2O2 . The InChI key is ISHROKOWRJDOSN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 307.22 . It is soluble in water and slightly soluble in methanol when heated .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approach : This compound can be synthesized from 4-methylbenzoic acid using α-bromination and amination. Optimal conditions involve bromosuccinimide as the bromine agent and benzoyl peroxide as the initiator, yielding an 81.5% product yield under specific temperature and material ratio conditions (Lu Xiao-qin, 2010).
  • Alternative Synthesis Method : A different synthesis method for this compound involves direct reductive alkylation of 1-methylpiperazine, yielding high purity and scalability for large-scale synthesis (E. Koroleva et al., 2012).

Structural and Molecular Studies

  • Crystal Structure Analysis : The compound forms an ‘L-shaped’ conformation in its salt form with picric acid and is characterized by specific hydrogen bond formations and intermolecular interactions, influencing crystal packing and stability (Hongqi Li et al., 2009).
  • Geometric Analysis : In its salt form, the compound demonstrates unique geometric properties, such as specific dihedral angles between molecular planes and intermolecular hydrogen bonding, contributing to its crystal stability (J. Jasinski et al., 2009).

Applications in Chemical Synthesis

  • Precursor in Pharmaceutical Synthesis : This compound is a key precursor in the synthesis of imatinib, an important pharmaceutical agent, and can be used in the preparation of benzyl derivatives of heterocyclic amines (Haiyan Liu et al., 2010).
  • Potential in Nootropic Agents : The compound has been used in the synthesis of various nootropic agents, showing its versatility in the creation of neuroactive drugs (V. Valenta et al., 1994).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The described process for the synthesis of imatinib, which is structurally similar to this compound, has good potential for industrial application due to its convergent nature, scalability, and low cost .

properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]benzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTDLHHJQFMPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

CAS RN

1181458-11-6
Record name 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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